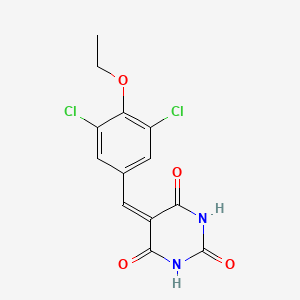

![molecular formula C20H19BrN2O B5154626 1-benzyl-2-hydroxy-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B5154626.png)

1-benzyl-2-hydroxy-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar imidazo[1,2-a]pyridinium derivatives involves intricate chemical processes, including reactions that introduce substituted benzylidene groups to the imidazole ring. These processes vary significantly depending on the solvents used and the substituents involved. For example, Plutecka et al. (2006) studied the photoinitiating abilities of 2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium bromide and its derivatives, highlighting the influence of solvent and substitution on the reaction course (Plutecka et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds reveals a planar fused ring system, often linked to a benzyl group. X-ray crystallography and quantum chemical calculations provide insights into the structural characteristics of these compounds, as demonstrated in studies of 3-benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one by Kandri Rodi et al. (2013), where the non-coplanarity of the phenyl ring and the fused ring system was noted (Kandri Rodi et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving imidazo[1,2-a]pyridine derivatives are diverse, with the functionality of the compound significantly influencing its reactivity. For instance, the copper(I)-catalyzed hydroxylation of aryl bromides under the assistance of related ligands showcases the compound's role in facilitating such transformations, leading to the formation of substituted phenols (Jia et al., 2011).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different chemical environments. The detailed structural analysis provided by X-ray diffraction methods helps in elucidating these properties, aiding in the application of these compounds in various scientific fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are central to the utility of imidazo[1,2-a]pyridine derivatives in chemical synthesis and applications. The role of these compounds in catalyzing reactions, serving as intermediates, and their photophysical properties are areas of active research. For example, the study on the photoinduced proton and charge transfer in related compounds highlights the complex behavior these molecules exhibit under light, influencing their potential applications in photophysics and photochemistry (Brenlla et al., 2013).

将来の方向性

Imidazole compounds have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research could focus on exploring the potential applications of “1-benzyl-2-hydroxy-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide” in various fields, including medicinal chemistry.

作用機序

Target of Action

The compound “1-benzyl-2-hydroxy-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide” is a derivative of imidazole . Imidazole derivatives are known to interact with multiple receptors and have been found in many important synthetic drug molecules . They show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives, in general, are known to bind with high affinity to multiple receptors . This binding can lead to various biochemical reactions and changes in the body, depending on the specific targets and the nature of the interaction.

Biochemical Pathways

Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could be affected . These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcers .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interaction with these targets. Given the broad range of activities of imidazole derivatives, the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic effects .

特性

IUPAC Name |

1-benzyl-2-phenyl-3H-imidazo[1,2-a]pyridin-4-ium-2-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N2O.BrH/c23-20(18-11-5-2-6-12-18)16-21-14-8-7-13-19(21)22(20)15-17-9-3-1-4-10-17;/h1-14,23H,15-16H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUCHKSKHUNVJO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=[N+]21)CC3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-hydroxy-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridinium bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)

![1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5154560.png)

![(3aS*,5S*,9aS*)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5154565.png)

![diethyl [5-(2-chlorophenoxy)pentyl]malonate](/img/structure/B5154581.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide](/img/structure/B5154591.png)

![2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5154602.png)

![ethyl 4-{[({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5154613.png)

![3-chloro-N-cyclopentyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154621.png)

![N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5154640.png)

![N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5154647.png)